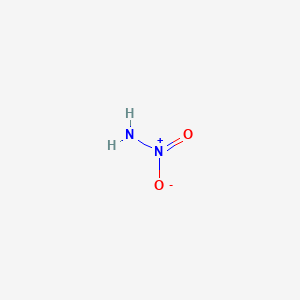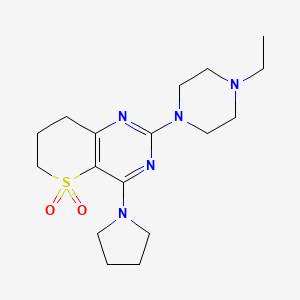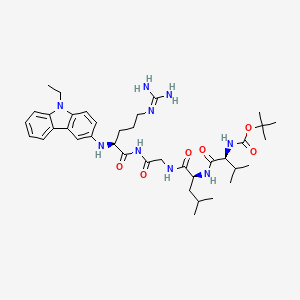
Nitramide
Vue d'ensemble
Description
Nitramide, also known as nitric amide, is a chemical compound with the molecular formula H₂NNO₂. It is an isomer of hyponitrous acid and can be viewed as a nitrogen analog of nitric acid, where the hydroxyl group is replaced with an amino group. This compound is a colorless solid that has been of significant interest in both organic and inorganic chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nitramide was first synthesized by Thiele and Lachmann in 1894 through the hydrolysis of potassium nitrocarbamate. The reaction involves the following steps: [ (K+)_2(O_2N-N-CO_2-) + 2 H_2SO_4 \rightarrow H_2NNO_2 + CO_2 + 2 KHSO_4 ]
Other methods include the hydrolysis of nitrocarbamic acid and the reaction of sodium sulfamate with nitric acid .
Industrial Production Methods: Industrial production of this compound is not common due to its high reactivity and instability. it can be produced on a small scale using controlled hydrolysis of N,N’-dinitrourea. This method involves the reaction of dinitrourea with an equimolar amount of water, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Nitramide undergoes various types of chemical reactions, including:
Decomposition: In acidic conditions, this compound decomposes to produce nitrogen monoxide and water.
Hydrolysis: In basic conditions, this compound can hydrolyze to form ammonia and nitrous acid.
Oxidation and Reduction: this compound can participate in redox reactions, where it can be reduced to form ammonia or oxidized to form nitric acid.
Common Reagents and Conditions:
Acidic Conditions: Strong acids like sulfuric acid are used to catalyze the decomposition of this compound.
Basic Conditions: Bases such as sodium hydroxide are used for hydrolysis reactions.
Oxidizing Agents: Nitric acid can act as an oxidizing agent in reactions involving this compound.
Major Products:
Decomposition: Nitrogen monoxide and water.
Hydrolysis: Ammonia and nitrous acid.
Oxidation: Nitric acid.
Applications De Recherche Scientifique
Nitramide has several applications in scientific research:
Energetic Materials: this compound and its derivatives are used in the synthesis of high-energy-density materials, such as explosives and propellants.
Chemical Synthesis: this compound serves as a reactive intermediate in the synthesis of more complex nitrogen-containing compounds.
Theoretical Studies: this compound is studied for its electronic and structural properties using computational methods, which help in understanding its reactivity and stability.
Mécanisme D'action
The mechanism of action of nitramide involves its decomposition and hydrolysis reactions. In acidic conditions, this compound decomposes through a concerted mechanism involving proton transfer and fragmentation, resulting in the formation of nitrogen monoxide and water. In basic conditions, this compound undergoes hydrolysis to produce ammonia and nitrous acid. The molecular targets and pathways involved in these reactions are primarily the amino and nitro groups of the this compound molecule .
Comparaison Avec Des Composés Similaires
Nitramide is unique due to its structure and reactivity. Similar compounds include:
Ammonia (NH₃): A simple nitrogen compound with similar basic properties.
Dithis compound (HN(NO₂)₂): A higher homolog in the nitramine series, used in energetic materials.
Nitric Acid (HNO₃): An oxidizing agent with a similar nitrogen-oxygen framework.
Nitromethane (CH₃NO₂): An organic nitro compound used as a solvent and in chemical synthesis.
This compound stands out due to its ability to act as both an amide and a nitro compound, making it a versatile intermediate in various chemical reactions.
Propriétés
IUPAC Name |
nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2N2O2/c1-2(3)4/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDJOSRHYKHMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999028 | |
| Record name | Nitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.028 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7782-94-7 | |
| Record name | Nitramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8N6F7BJTL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-(oxirane-2-carbonylamino)pyrrole-2-carboxamide](/img/structure/B1216772.png)






